molecular formula C26H25N5O2 B3011085 4-METHYL-N-{2-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-INDOL-3-YL}BENZAMIDE CAS No. 1189657-73-5

4-METHYL-N-{2-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-INDOL-3-YL}BENZAMIDE

Cat. No.: B3011085
CAS No.: 1189657-73-5
M. Wt: 439.519
InChI Key: XITSNFMXKYDHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-N-{2-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-INDOL-3-YL}BENZAMIDE is a complex organic compound with a unique structure that includes a pyridine ring, a piperazine ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-{2-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-INDOL-3-YL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylbenzoyl chloride with 2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-1H-indole-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-{2-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-INDOL-3-YL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-METHYL-N-{2-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-INDOL-3-YL}BENZAMIDE involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-N-{2-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-INDOL-3-YL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

4-methyl-N-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2/c1-18-9-11-19(12-10-18)25(32)29-23-20-6-2-3-7-21(20)28-24(23)26(33)31-16-14-30(15-17-31)22-8-4-5-13-27-22/h2-13,28H,14-17H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITSNFMXKYDHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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